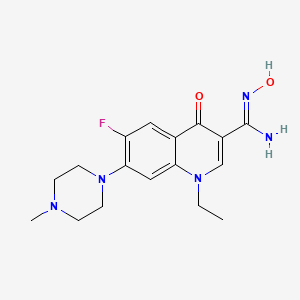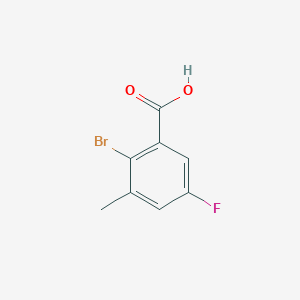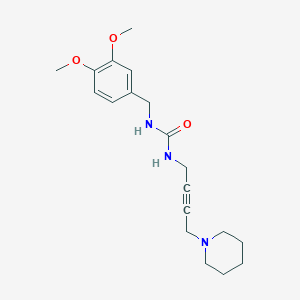
1-(3,4-Dimethoxybenzyl)-3-(4-(piperidin-1-yl)but-2-yn-1-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-Dimethoxybenzyl)-3-(4-(piperidin-1-yl)but-2-yn-1-yl)urea, also known as DPU-4, is a small molecule inhibitor that has been developed for the treatment of cancer. It belongs to the class of compounds known as protein kinase inhibitors, which have shown great promise in the field of oncology.
科学的研究の応用
Structure-Activity Relationships in Urea Derivatives
1-(3,4-Dimethoxybenzyl)-3-(4-(piperidin-1-yl)but-2-yn-1-yl)urea, and related compounds, have been extensively studied for their structure-activity relationships, particularly as inhibitors of soluble epoxide hydrolase (sEH). The oral administration of these urea inhibitors has shown substantial pharmacokinetic improvements and potent activity in reducing inflammatory pain in vivo. For example, specific urea derivatives displayed a remarkable increase in potency and pharmacokinetic parameters, significantly outperforming traditional pain management options like morphine in certain models. This highlights the potential of such compounds in developing new analgesic drugs (T. Rose et al., 2010).
Pharmacokinetics and Metabolic Studies
Further exploration into the metabolic pathways and pharmacokinetics of related compounds, such as novel inhibitors of the "funny" current channel (If channel) in the heart, underscores the relevance of these urea derivatives in therapeutic applications. Identifying human metabolites of these compounds and understanding their renal and hepatic excretion processes provide critical insights for drug development, especially for conditions like stable angina and atrial fibrillation (K. Umehara et al., 2009).
Self-Assembly and Molecular Devices
The study of heterocyclic ureas has also delved into their ability to undergo self-assembly, forming complex structures with potential applications in nanotechnology and material science. These compounds can equilibrate between simple foldamers and multiply hydrogen-bonded sheetlike structures, offering a unique approach to creating self-assembling materials (P. Corbin et al., 2001).
Anti-HIV Activity
In the realm of infectious diseases, certain urea derivatives have been synthesized and evaluated for their anti-HIV-1 activity, showcasing the versatility of these compounds. These studies highlight the potential of urea derivatives in contributing to the development of novel antiretroviral therapies, offering insights into structure-activity relationships and paving the way for future drug discovery (N. Sakakibara et al., 2015).
Neuropharmacological Applications
Research into the role of orexin-1 receptor mechanisms on compulsive food consumption presents another avenue where urea derivatives show therapeutic promise. The evaluation of selective antagonists in animal models of binge eating has elucidated the significant role of orexin-1 receptor pathways in compulsive behavior, suggesting potential applications in treating eating disorders and related conditions (L. Piccoli et al., 2012).
特性
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-3-(4-piperidin-1-ylbut-2-ynyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O3/c1-24-17-9-8-16(14-18(17)25-2)15-21-19(23)20-10-4-7-13-22-11-5-3-6-12-22/h8-9,14H,3,5-6,10-13,15H2,1-2H3,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKHGDMWIKHSCCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)NCC#CCN2CCCCC2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-Tert-butyl-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-(4-methylbenzoyl)pyrrolidine-2-carbohydrazide](/img/structure/B2672689.png)
![3-(2-methylphenyl)-5-[3-(2-naphthyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole](/img/structure/B2672691.png)
![Methyl 2-chloro-6,6-dioxo-7,8-dihydro-5H-thiopyrano[4,3-b]pyridine-3-carboxylate](/img/structure/B2672693.png)
![methyl (4Z)-1-[2-(3,4-dimethoxyphenyl)ethyl]-4-[(5-methoxy-1H-indol-3-yl)methylidene]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B2672694.png)
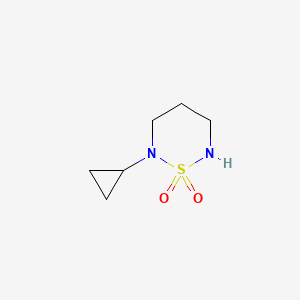
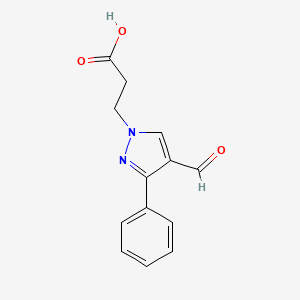
![1-[2,5-dimethyl-1-(4-morpholinophenyl)-1H-pyrrol-3-yl]-2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-1,2-ethanedione](/img/structure/B2672700.png)
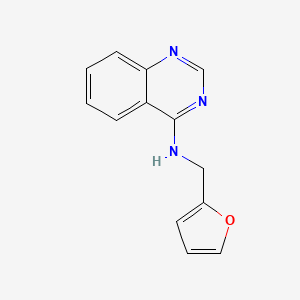

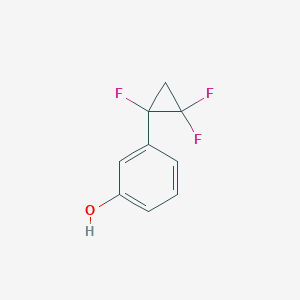
![3-(1-(2-(1H-benzo[d]imidazol-1-yl)acetyl)piperidin-4-yl)imidazolidine-2,4-dione](/img/structure/B2672706.png)
